molecular formula C26H26FN5O2 B11212400 ethyl 4-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate

ethyl 4-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate

Cat. No.: B11212400
M. Wt: 459.5 g/mol
InChI Key: DUEQQVOKKHBAQN-UHFFFAOYSA-N
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Description

Ethyl 4-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenyl group, and a piperidine carboxylate moiety

Preparation Methods

The synthesis of ethyl 4-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the fluorophenyl and phenyl groups. The final step involves the formation of the piperidine carboxylate moiety. Industrial production methods may vary, but they generally involve optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Ethyl 4-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents and conditions vary depending on the specific substitution reaction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic applications, including its ability to modulate specific molecular targets involved in disease pathways.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate growth and survival . By inhibiting PKB, this compound can modulate various cellular processes, including proliferation, protein translation, and antiapoptotic survival.

Comparison with Similar Compounds

Ethyl 4-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H26FN5O2

Molecular Weight

459.5 g/mol

IUPAC Name

ethyl 4-[[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C26H26FN5O2/c1-2-34-26(33)31-14-12-20(13-15-31)30-24-23-22(18-6-4-3-5-7-18)16-32(25(23)29-17-28-24)21-10-8-19(27)9-11-21/h3-11,16-17,20H,2,12-15H2,1H3,(H,28,29,30)

InChI Key

DUEQQVOKKHBAQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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